5-[(2,5-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
5-[(2,5-Dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure This compound is characterized by the presence of a dimethoxyphenyl group attached to a diazinane ring, which is further substituted with methyl groups
Properties
IUPAC Name |
5-[(2,5-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-16-13(18)11(14(19)17(2)15(16)20)8-9-7-10(21-3)5-6-12(9)22-4/h5-7,11H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUGXDCFJNHISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with a suitable diazinane precursor under acidic or basic conditions. The reaction may require specific catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-[(2,5-Dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor binding.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with a similar dimethoxyphenyl group but different overall structure and properties.
4-Methyl-2,5-dimethoxyamphetamine: Another compound with a dimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
5-[(2,5-Dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific diazinane ring structure and substitution pattern. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
